molecular formula C22H23FN2O2 B1679516 Roluperidone CAS No. 359625-79-9

Roluperidone

Cat. No.: B1679516
CAS No.: 359625-79-9
M. Wt: 366.4 g/mol
InChI Key: RNRYULFRLCBRQS-UHFFFAOYSA-N
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Description

Roluperidone, also known by its chemical name 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one, is a novel compound under development by Minerva Neurosciences for the treatment of schizophrenia. It functions primarily as an antagonist for serotonin 5-HT2A and sigma 2 receptors, with one of its metabolites also showing affinity for the H1 receptor .

Mechanism of Action

Roluperidone, also known as MIN-101, is a novel compound under development for the treatment of schizophrenia . This article will explore its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the 5-HT2A and σ2 receptors . These receptors play a crucial role in the regulation of mood, cognition, sleep, and anxiety . One of its metabolites also has some affinity for the H1 receptor .

Mode of Action

This compound acts as an antagonist at both 5-HT2A and σ2 receptors , with minimal interaction with dopamine receptors . By blocking these receptors, this compound can minimize certain symptoms of schizophrenia, such as hallucinations, delusions, agitation, and thought and movement disorders .

Biochemical Pathways

It’s known that the drug’s antagonistic action on the 5-ht2a and σ2 receptors can influence various neurotransmitter systems, potentially affecting pathways related to mood, cognition, and anxiety .

Pre-clinical findings provide evidence of the effect of this compound on Brain-Derived Neurotrophic Factor (BDNF) , which has been associated with neurogenesis, neuroplasticity, neuroprotection, synapse regulation, learning, and memory .

Pharmacokinetics

It’s known that the drug is administered orally .

Result of Action

The antagonistic action of this compound on the 5-HT2A and σ2 receptors can lead to a reduction in negative symptoms of schizophrenia, such as diminished emotional expression or avolition . Furthermore, it may improve personal and social adjustments in patients with stable positive symptoms and concurrent clinically significant negative symptoms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the patient’s genetic background and other individual characteristics . .

Preparation Methods

The synthesis of Roluperidone involves several key steps:

    Boc Protection: The Boc protection of 4-aminomethylpiperidine yields tert-butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.

    Free-Radical Halogenation: Ethyl o-toluate undergoes free-radical halogenation to form ethyl 2-(bromomethyl)benzoate.

    Intermediate Reaction: The reaction between the two intermediates leads to 2-[(1-tert-butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.

    Deprotection: Deprotection yields 2-(piperidin-4-ylmethyl)-3H-isoindol-1-one; hydrochloride.

    Alkylation: Alkylation of the secondary nitrogen with 2-chloro-4’-fluoroacetophenone completes the synthesis of this compound.

Chemical Reactions Analysis

Roluperidone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can modify its functional groups, particularly the ketone group.

    Substitution: Substitution reactions, especially involving the fluorophenyl group, are common.

Scientific Research Applications

Roluperidone has been primarily investigated for its potential in treating negative symptoms of schizophrenia. It has shown promise in clinical trials, demonstrating efficacy in reducing negative symptoms and improving social performance .

Comparison with Similar Compounds

Roluperidone is unique due to its specific receptor profile. Similar compounds include:

    Risperidone: Another antipsychotic with a broader receptor profile, including dopamine receptors.

    Paliperidone: A metabolite of risperidone with similar properties.

    Iloperidone: An antipsychotic with affinity for serotonin and dopamine receptors.

    Glemanserin: A selective serotonin receptor antagonist.

    Pruvanserin: Another serotonin receptor antagonist under investigation

This compound stands out due to its selective receptor antagonism and its potential to treat negative symptoms of schizophrenia without significant dopaminergic activity .

Properties

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRYULFRLCBRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189512
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
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Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359625-79-9
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
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Record name CYR-101
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roluperidone
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URL https://www.drugbank.ca/drugs/DB13080
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Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one
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Record name ROLUPERIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Roluperidone?

A1: this compound exerts its therapeutic effects primarily by antagonizing 5-HT2A receptors, sigma2 receptors, and α1A-adrenergic receptors. [, , , , ] This multi-receptor targeting profile makes it a promising candidate for addressing the complex symptomatology of schizophrenia, particularly negative symptoms. [, , , ]

Q2: How does this compound's antagonism of 5-HT2A receptors potentially contribute to its efficacy in treating negative symptoms of schizophrenia?

A2: While the exact mechanisms are still being investigated, 5-HT2A receptor antagonism is hypothesized to improve negative symptoms by modulating dopaminergic and glutamatergic neurotransmission in key brain regions implicated in schizophrenia. [, ]

Q3: Beyond 5-HT2A receptors, what other targets does this compound interact with, and how might these interactions contribute to its overall therapeutic profile?

A3: In addition to 5-HT2A receptors, this compound also exhibits antagonism at sigma2 and α1A-adrenergic receptors. [, , ] The clinical significance of these interactions is not fully elucidated, but they might contribute to its effects on negative symptoms and potentially offer additional benefits in managing other aspects of schizophrenia. [, , , ]

Q4: What is the evidence supporting this compound's efficacy in treating negative symptoms of schizophrenia?

A4: this compound has demonstrated promising efficacy in treating negative symptoms in clinical trials. [, , , ] Notably, a placebo-controlled multinational trial showed significant improvements in the PANSS-derived Negative Symptom Factor Score (NSFS) and the Personal and Social Performance scale (PSP) total score in patients receiving this compound 64 mg/day compared to placebo. []

Q5: A recent study employed network analysis to investigate this compound's effects on negative symptom domains. What were the key findings of this research?

A5: The network analysis of a randomized clinical trial revealed that this compound significantly reduced the centrality of avolition within the network of negative symptoms. [] This suggests that the drug may work by decoupling motivational processes from other negative symptom domains, leading to global improvements in these symptoms. []

Q6: Has this compound demonstrated any effects on cognitive function in patients with schizophrenia?

A6: While some preclinical evidence suggests potential cognitive benefits, clinical trial data specifically investigating this compound's impact on cognitive function in schizophrenia are limited. Further research is needed to fully explore this aspect of its therapeutic profile. []

Q7: What is known about the pharmacokinetic profile of this compound?

A7: Specific details regarding this compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion, can be found in the published literature. [, ] A bioequivalence study confirmed the consistency of this compound formulations used in different clinical trial phases and the planned commercial formulation. []

Q8: Are there any known drug-drug interactions associated with this compound?

A8: Information on potential drug-drug interactions with this compound is crucial for clinical practice. Healthcare professionals should refer to the most up-to-date prescribing information and resources for comprehensive details on this aspect.

Q9: What are the potential advantages of this compound compared to existing antipsychotic medications for schizophrenia?

A9: this compound's unique multi-receptor targeting profile and promising efficacy in treating negative symptoms, which are often poorly addressed by conventional antipsychotics, position it as a potential advancement in schizophrenia treatment. [, , , ]

Q10: What are the next steps in the development and research of this compound?

A10: Further research is ongoing to optimize this compound's therapeutic potential. This includes exploring novel drug delivery systems [], identifying biomarkers to predict treatment response [], and investigating its long-term effects and safety profile. [, ]

Q11: What is the crystal structure of the σ2 receptor in complex with this compound?

A11: The crystal structure of the σ2 receptor in complex with this compound has been elucidated and reported. [] This structural information is invaluable for understanding the molecular basis of this compound's binding to the σ2 receptor and can guide further drug discovery efforts.

Q12: How was the crystal structure of the σ2 receptor used to identify new potential drug candidates?

A12: The crystal structure of the σ2 receptor complexed with this compound served as a template for a large-scale docking screen of millions of molecules. [] This approach led to the identification of numerous novel chemotypes with high binding affinity for the σ2 receptor, paving the way for the development of new therapeutic agents. []

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